molecular formula C3H7O6P B13510740 2-Hydroxy-3-phosphonopropanoic acid

2-Hydroxy-3-phosphonopropanoic acid

Cat. No.: B13510740
M. Wt: 170.06 g/mol
InChI Key: CDEGTXUGFDWJAA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phosphonopropanoic acid is an organophosphorus compound with the molecular formula C₃H₇O₆P It is characterized by the presence of both a hydroxyl group and a phosphonic acid group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-phosphonopropanoic acid typically involves the reduction of phosphonopyruvate. This process is catalyzed by specific dehydrogenases that facilitate the conversion of phosphonopyruvate to this compound . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for the synthesis. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phosphonopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphonic acid group can be reduced to form phosphonates.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, ethers, and ketones .

Scientific Research Applications

2-Hydroxy-3-phosphonopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-phosphonopropanoic acid involves its interaction with specific enzymes and metabolic pathways. It can mimic the structure of natural phosphates and carboxylates, allowing it to inhibit or modulate the activity of enzymes involved in these pathways. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

    2-Aminoethylphosphonic acid: Known for its role in biological systems and its use as a precursor in the synthesis of other phosphonates.

    2-Phosphinomethylmalic acid: Another phosphonate with similar structural features but different biological activities.

    Desmethylphosphinothricin: A phosphinate with herbicidal properties.

Uniqueness: 2-Hydroxy-3-phosphonopropanoic acid is unique due to its dual functional groups (hydroxyl and phosphonic acid) on a propanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C3H7O6P

Molecular Weight

170.06 g/mol

IUPAC Name

2-hydroxy-3-phosphonopropanoic acid

InChI

InChI=1S/C3H7O6P/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)

InChI Key

CDEGTXUGFDWJAA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)P(=O)(O)O

Origin of Product

United States

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